
Allolithocholic acid
Übersicht
Beschreibung
Allolithocholic Acid ist eine Gallensäure, genauer gesagt eine sekundäre Gallensäure, die im normalen Serum und Kot vorkommt. Sie ist bekannt für ihre Rolle bei der Förderung der Ausscheidung, Absorption und des Transports von Fetten und Sterolen im Darm und in der Leber . This compound ist auch für ihr Vorkommen in höheren Konzentrationen bei Patienten mit Darmkrebs bekannt .
Vorbereitungsmethoden
Allolithocholic Acid kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Epimerisierung des C-5-Wasserstoffs in Cholinsäurederivaten . Dieser Prozess erfordert in der Regel spezifische Reaktionsbedingungen, wie z. B. die Verwendung starker Basen oder Säuren, um die Epimerisierung zu ermöglichen. Industrielle Produktionsverfahren beinhalten oft die Extraktion und Reinigung von this compound aus natürlichen Quellen, wie z. B. Galle, gefolgt von einer chemischen Modifikation, um die gewünschte Verbindung zu erhalten .
Analyse Chemischer Reaktionen
Allolithocholic Acid durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoff oder die Addition von Wasserstoff, typischerweise unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid.
Substitution: Diese Reaktion beinhaltet die Ersetzung einer funktionellen Gruppe durch eine andere, oft unter Verwendung von Reagenzien wie Halogenen oder Nucleophilen.
Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, sind starke Säuren oder Basen, Oxidationsmittel und Reduktionsmittel. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden, aber sie beinhalten oft modifizierte Gallensäuren mit unterschiedlichen funktionellen Gruppen .
Wissenschaftliche Forschungsanwendungen
Immunological Applications
Allolithocholic acid has been identified as a modulator of regulatory T cells (Tregs). Research indicates that alloLCA increases levels of Foxp3, a transcription factor crucial for Treg differentiation. This modulation suggests potential therapeutic benefits in managing autoimmune disorders where Treg function is compromised .
Case Study: Autoimmune Disorders
- Background : Autoimmune diseases often involve dysregulated immune responses.
- Findings : In vitro studies have shown that alloLCA can enhance the differentiation of Tregs, potentially improving immune tolerance in conditions like multiple sclerosis and rheumatoid arthritis .
Metabolic Regulation
Table 1: Effects of this compound on Metabolic Pathways
Application | Mechanism | Outcome |
---|---|---|
Activation of BK channels | Modulation of calcium signaling | Improved vascular function |
Regulation of bile flow | Reduces hepatic bile flow and cholesterol secretion | Potential treatment for cholestasis |
Influence on gut microbiota | Alters bile acid composition | May impact metabolic diseases |
Therapeutic Potential in Cancer
Case Study: Colon Cancer
- Background : The relationship between bile acids and colorectal cancer has been extensively studied.
- Findings : Increased alloLCA levels correlate with tumor progression, indicating its potential as a diagnostic marker or therapeutic target .
Synthesis and Accessibility Challenges
Despite its promising applications, this compound is not commercially available, necessitating synthetic approaches for research purposes. Recent studies have developed stereoselective synthesis methods to produce alloLCA efficiently, which is crucial for advancing its application in clinical research .
Table 2: Synthesis Overview of this compound
Synthesis Step | Description | Yield (%) |
---|---|---|
Protection of C(24) carboxylic acid | Initial step to prepare for oxidation | Not specified |
Oxidation to unsaturated ketone | Key transformation using PCC and HIO3 | Not specified |
Stereoselective reduction | Accomplished using copper hydride conditions | 27% |
Wirkmechanismus
The mechanism of action of allolithocholic acid involves its interaction with specific molecular targets and pathways. One key target is the large-conductance calcium-activated potassium channels (BK/KCa), which are activated by this compound . This activation leads to various downstream effects, including changes in cellular ion balance and signaling pathways. Additionally, this compound has been shown to bind with high affinity to the human membrane enzyme NAPE-PLD, enhancing dimer assembly and enabling catalysis .
Vergleich Mit ähnlichen Verbindungen
Allolithocholic Acid ähnelt anderen Gallensäuren, wie z. B. Lithocholic Acid und Cholinsäure. Sie ist jedoch in mehreren Punkten einzigartig:
Lithocholic Acid: Beide sind sekundäre Gallensäuren, aber this compound hat eine andere Stereochemie an der C-5-Position, was ihre biologische Aktivität beeinflusst.
Weitere ähnliche Verbindungen sind Dehydrolithocholic Acid, Isolithocholic Acid und Tauroallolithocholanoic Acid .
Biologische Aktivität
Allolithocholic acid (allo-LCA) is a secondary bile acid that has garnered attention due to its unique biological activities and potential therapeutic applications. This article delves into the biological activity of allo-LCA, including its formation, mechanisms of action, and implications for health and disease, particularly in relation to gut microbiota and metabolic disorders.
Formation and Sources
This compound is derived from lithocholic acid through microbial biotransformation in the gut. The gut microbiome plays a crucial role in the conversion of primary bile acids into their secondary forms. Specifically, Firmicutes bacteria are known to facilitate this transformation through enzymes that catalyze the reduction of lithocholic acid to allo-LCA. Recent studies have identified specific genes such as baiA1 and baiP that are responsible for this conversion, highlighting the intricate relationship between gut microbiota and bile acid metabolism .
The biological activity of allo-LCA is multifaceted, influencing various physiological processes:
- Antimicrobial Activity : Allo-LCA exhibits significant antimicrobial properties, particularly against pathogenic bacteria such as Clostridioides difficile. It has been shown to inhibit the growth and toxin production of this pathogen while sparing beneficial gut microbiota . This selective action suggests its potential as a therapeutic agent in managing gastrointestinal infections.
- Anti-inflammatory Effects : Allo-LCA has demonstrated anti-inflammatory properties by modulating immune responses. It influences T cell differentiation and reduces inflammatory cytokine production, which could be beneficial in conditions characterized by chronic inflammation such as inflammatory bowel disease (IBD) .
- Gut Barrier Function : Research indicates that allo-LCA may enhance the integrity of the intestinal barrier. By promoting tight junction formation between epithelial cells, it helps maintain gut homeostasis and prevent conditions like leaky gut syndrome .
Case Studies and Research Findings
Recent studies have provided insights into the clinical relevance of allo-LCA:
- Colorectal Cancer : Increased levels of allo-LCA have been observed in fecal samples from colorectal cancer patients compared to healthy individuals. This correlation suggests that allo-LCA might serve as a biomarker for disease progression or a target for therapeutic intervention .
- Metabolic Disorders : In metabolic syndrome models, allo-LCA has been linked to improved lipid metabolism and reduced hepatic steatosis. Its role in regulating bile acid signaling pathways may contribute to these beneficial effects .
- Gut Microbiota Modulation : Dietary interventions that promote the growth of Firmicutes have been shown to increase allo-LCA levels, thereby enhancing its protective effects against pathogenic bacteria and supporting overall gut health .
Comparative Analysis of Bile Acids
The following table summarizes key differences between lithocholic acid (LCA) and its epimer, allo-LCA:
Property | Lithocholic Acid (LCA) | This compound (allo-LCA) |
---|---|---|
Structure | Kinked | Flat |
Antimicrobial Activity | Moderate | Strong against C. difficile |
Anti-inflammatory Activity | Limited | Significant |
Gut Barrier Protection | Minimal | Enhanced |
Metabolic Effects | Potentially harmful | Beneficial |
Eigenschaften
IUPAC Name |
(4R)-4-[(3R,5S,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,25H,4-14H2,1-3H3,(H,26,27)/t15-,16+,17-,18+,19-,20+,21+,23+,24-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMEROWZSTRWXGI-NWFSOSCSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415285 | |
Record name | AC1NR32F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2276-94-0 | |
Record name | (3α,5α)-3-Hydroxycholan-24-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2276-94-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | AC1NR32F | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415285 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is allolithocholic acid related to cholestatic liver disease?
A1: Research suggests that this compound, an unsaturated monohydroxy bile acid, is present in the serum of some patients with cholestatic liver disease. A study examining different bile acid classes found 12 out of 15 patients had conjugated monohydroxy bile acids, including compounds with chromatographic properties similar to taurolithocholic acid and glycolithocholic acid []. Further analysis revealed the presence of a taurine-conjugated unsaturated monohydroxy steroid carboxylic acid with two double bonds, one located in the side chain. While not explicitly identified as this compound in this study, the description aligns with its characteristics.
Q2: Can this compound serve as a predictor for preeclampsia?
A2: While more research is needed to definitively claim this compound as a predictor for preeclampsia, a study investigating metabolomic markers for this condition identified this compound as a potential component of the characteristic metabolite profile []. Specifically, it was among a set of third-trimester specific metabolites found in the first-trimester blood plasma of women who later developed preeclampsia. This suggests a possible role for this compound in the lipid metabolism disorders and oxidative stress associated with preeclampsia development.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.